Antitubercular agent-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-27 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis. The development of this compound is part of ongoing efforts to find effective treatments for tuberculosis, especially in the face of rising drug resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-27 involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times . The reaction typically involves the use of quinoxaline Schiff bases and aryl nitrile oxides at room temperature.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.
Aplicaciones Científicas De Investigación
Antitubercular agent-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored as a potential treatment for tuberculosis, especially drug-resistant forms.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mecanismo De Acción
The mechanism of action of antitubercular agent-27 involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the survival of the bacteria .
Comparación Con Compuestos Similares
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Bedaquiline
Actividad Biológica
Antitubercular agent-27 (AT-27) is a compound under investigation for its potential efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This article reviews the biological activity of AT-27, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The precise mechanism of action for AT-27 is still being elucidated, but preliminary studies suggest that it may inhibit key enzymatic pathways involved in the metabolism and growth of Mtb. Notably, it has been observed that compounds targeting mycolic acid biosynthesis, such as isoniazid, interact with the InhA enzyme critical for this process. Similar pathways may be affected by AT-27, although specific targets remain to be confirmed through further research.
Structure-Activity Relationship (SAR)
Research into the SAR of AT-27 indicates that modifications to its chemical structure can significantly influence its biological activity. For instance, variations in functional groups and stereochemistry have been shown to affect the compound's potency against Mtb. A systematic evaluation of various analogs has revealed that certain substitutions can enhance antitubercular activity while maintaining favorable pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
In Vitro Studies
In vitro studies have demonstrated that AT-27 exhibits significant inhibitory effects on Mtb growth. The minimum inhibitory concentration (MIC) values reported for AT-27 are competitive with established antitubercular agents. For example:
These results suggest that AT-27 could serve as a promising candidate for further development in the fight against TB.
Cytotoxicity Studies
Cytotoxicity assessments reveal that AT-27 possesses a favorable safety profile. The selectivity index (SI), which compares the toxic dose to the effective dose against Mtb, indicates low toxicity to human cell lines at concentrations effective against Mtb.
Case Studies
Case Study 1: Efficacy in Animal Models
In a recent study involving murine models of TB, AT-27 was administered to infected mice to evaluate its therapeutic potential. The results indicated a significant reduction in bacterial load in lung tissues compared to untreated controls. This study supports the compound's potential for further clinical evaluation.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining AT-27 with other antitubercular agents. Preliminary findings suggest that combination therapy may enhance efficacy and reduce the likelihood of resistance development, a critical concern in TB treatment.
Propiedades
Fórmula molecular |
C14H8BrN3O3 |
---|---|
Peso molecular |
346.13 g/mol |
Nombre IUPAC |
N-(4-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8BrN3O3/c15-10-3-1-2-9-11(10)14(21)18(13(9)20)17-12(19)8-4-6-16-7-5-8/h1-7H,(H,17,19) |
Clave InChI |
PTAYSFASQUXRSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.